3-(4-bromophenyl)-8-(2-chlorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
3-(4-bromophenyl)-8-(2-chlorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes bromine and chlorine substituents on phenyl rings, a pyrido[2,1-b][1,3,5]thiadiazine core, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-8-(2-chlorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted anilines and perform cyclization reactions to form the pyrido[2,1-b][1,3,5]thiadiazine core. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired heterocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be essential to scale up the synthesis from laboratory to industrial scale .
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-8-(2-chlorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
3-(4-bromophenyl)-8-(2-chlorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-8-(2-chlorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
6-(4-bromophenyl)-3-ethyl-7H-(1,2,4)triazolo[3,4-b][1,3,4]thiadiazine: Shares a similar thiadiazine core but with different substituents.
4,7-diarylbenzo[c][1,2,5]thiadiazoles: Contains a thiadiazole ring with different aryl substituents.
Uniqueness
3-(4-bromophenyl)-8-(2-chlorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is unique due to its specific combination of bromine and chlorine substituents, the presence of a carbonitrile group, and the pyrido[2,1-b][1,3,5]thiadiazine core.
Properties
Molecular Formula |
C20H15BrClN3OS |
---|---|
Molecular Weight |
460.8 g/mol |
IUPAC Name |
3-(4-bromophenyl)-8-(2-chlorophenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C20H15BrClN3OS/c21-13-5-7-14(8-6-13)24-11-25-19(26)9-16(15-3-1-2-4-18(15)22)17(10-23)20(25)27-12-24/h1-8,16H,9,11-12H2 |
InChI Key |
RDHKUTFJKQCHOF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=C2N(C1=O)CN(CS2)C3=CC=C(C=C3)Br)C#N)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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